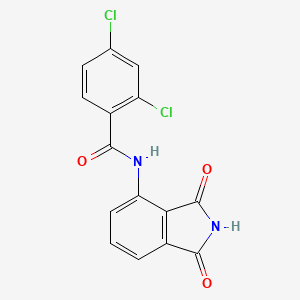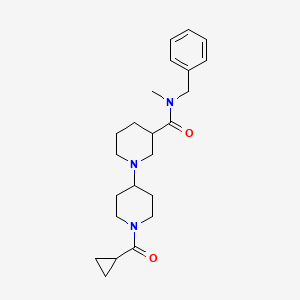
2,4-dichloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a selective URAT1 inhibitor with an IC50 of 37.2 nM . It has significant inhibitory activity on uric acid uptake and URAT1-mediated uric acid transport in primary human renal proximal tubule epithelial cells (RPTECs) .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The compound contains a 1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl group, which is a type of isoindoline . It also contains a 2,4-dichloro group .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The structural framework of this compound suggests potential for antimicrobial activity. Derivatives of naphthoquinones, which share some structural similarities, have been studied for their antimicrobial properties. These studies indicate that introducing specific chemical groups can enhance pharmacological properties, suggesting that similar modifications to “2,4-dichloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide” could yield promising antimicrobial agents .
Antitumoral Potential
Compounds with the isoindol moiety have been associated with antitumoral activities. The presence of the 1,3-dioxo-2,3-dihydro-1H-isoindol group within this compound’s structure could be leveraged in the synthesis of derivatives with potential antitumoral effects. This application is particularly relevant given the ongoing search for new cancer treatments .
Agricultural Herbicide Development
The compound’s chlorinated aromatic structure is reminiscent of certain herbicides. Research on similar compounds, such as 2,4-D, has shown that they can act as synthetic plant hormones. This suggests that “2,4-dichloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide” could be explored for its herbicidal properties, particularly in controlling broadleaf weeds in various crops .
Environmental Bioremediation
The biodegradation of chlorinated compounds is a significant area of environmental research. Microbial degradation of similar compounds results in less harmful byproducts. This compound could be studied for its potential in bioremediation processes to mitigate environmental pollution .
Antifungal Applications
The compound’s structure suggests it could be effective against fungal pathogens. Studies on related compounds have evaluated their efficacy against fungi, indicating that this compound could also be tested for antifungal applications, potentially leading to new treatments for fungal infections .
Anti-HIV Research
Indole derivatives have been investigated for their potential in anti-HIV treatments. Given the structural features of “2,4-dichloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide,” it could be a candidate for the development of novel anti-HIV medications through molecular docking studies and subsequent biological assays .
Wirkmechanismus
Target of Action
The compound, also known as Mobocertinib , primarily targets the epidermal growth factor receptor (EGFR) bearing mutations in the exon 20 region . EGFR is a cell surface protein that binds to epidermal growth factor, and its activation leads to cell proliferation and survival .
Mode of Action
Mobocertinib is an irreversible kinase inhibitor . It forms a covalent bond with the cysteine 797 in the EGFR active site, leading to sustained inhibition of EGFR enzymatic activity . The irreversible binding leads to increased potency via higher affinity binding, more sustained EGFR kinase activity inhibition, and greater overall selectivity .
Biochemical Pathways
The primary biochemical pathway affected by Mobocertinib is the EGFR signaling pathway . By inhibiting EGFR, Mobocertinib can disrupt the signaling pathway, leading to decreased cell proliferation and survival .
Pharmacokinetics
It is known that the compound is used in the treatment of non-small cell lung cancer
Result of Action
The molecular and cellular effects of Mobocertinib’s action primarily involve the inhibition of cell proliferation and survival . By inhibiting EGFR, the compound can disrupt cell signaling pathways, leading to decreased cell proliferation and survival .
Action Environment
The environment can influence the action, efficacy, and stability of Mobocertinib. It is known that the compound is used in the treatment of non-small cell lung cancer , suggesting that its efficacy may be influenced by factors such as the tumor microenvironment
Eigenschaften
IUPAC Name |
2,4-dichloro-N-(1,3-dioxoisoindol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N2O3/c16-7-4-5-8(10(17)6-7)13(20)18-11-3-1-2-9-12(11)15(22)19-14(9)21/h1-6H,(H,18,20)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUSLEJXARRRBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dichlorobenzamido)phthalimide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(2H-1,2,3-benzotriazol-2-ylacetyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5498677.png)
![2-{3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-1H-indol-1-yl}-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B5498682.png)
![N~2~-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]pyrrolidine-1,2-dicarboxamide](/img/structure/B5498683.png)
![N-(2-(2-furyl)-1-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonyl}vinyl)benzamide](/img/structure/B5498707.png)
![1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-4-methylpiperazine](/img/structure/B5498714.png)
![2-(3-biphenyl-4-yl-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-N-ethyl-N-methylpropanamide](/img/structure/B5498718.png)
![N,N,4-trimethyl-3-{2-oxo-2-[(1H-1,2,4-triazol-3-ylmethyl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5498722.png)
![1-[7-acetyl-2-(ethoxymethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]piperidin-4-ol](/img/structure/B5498723.png)
![4-[4-(trifluoromethyl)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5498727.png)

![1'-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5498749.png)

![N-[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-L-phenylalaninamide](/img/structure/B5498761.png)
![1-(methylsulfonyl)-N-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5498772.png)